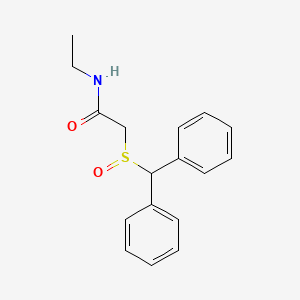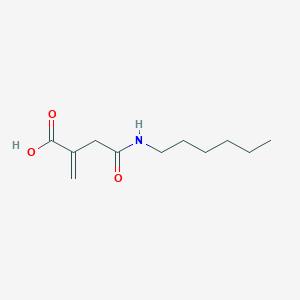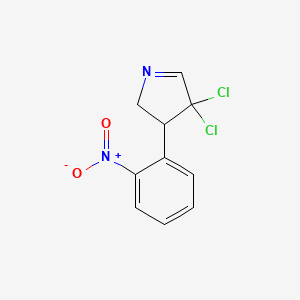![molecular formula C7H11N5O3 B14351087 [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea: is a complex organic compound characterized by its unique structure, which includes hydroxyimino groups and a cyclohexylidene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea typically involves the reaction of cyclohexanone with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyimino groups are oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the hydroxyimino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyimino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea exerts its effects involves interactions with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with target proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with key enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone oxime: Shares the hydroxyimino group but lacks the urea moiety.
Cyclohexylidene derivatives: Similar core structure but different functional groups.
Uniqueness: The presence of both hydroxyimino and urea groups in [[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea makes it unique, providing a combination of properties not found in similar compounds. This uniqueness contributes to its diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H11N5O3 |
|---|---|
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea |
InChI |
InChI=1S/C7H11N5O3/c8-7(13)10-9-6-4(11-14)2-1-3-5(6)12-15/h14-15H,1-3H2,(H3,8,10,13)/b9-6?,11-4+,12-5? |
InChI-Schlüssel |
BKGWSYQGSKMFCO-SQTLECQCSA-N |
Isomerische SMILES |
C1CC(=NO)C(=NNC(=O)N)/C(=N/O)/C1 |
Kanonische SMILES |
C1CC(=NO)C(=NNC(=O)N)C(=NO)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
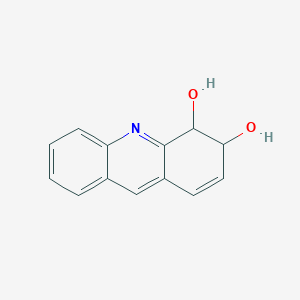

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
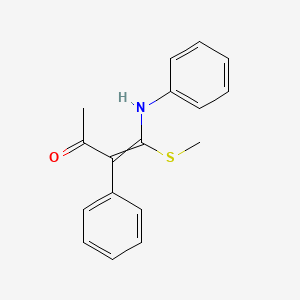
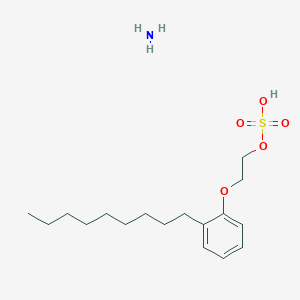

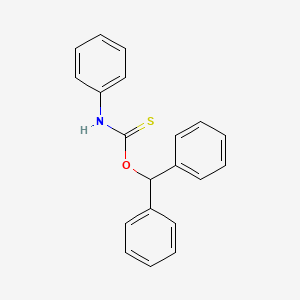
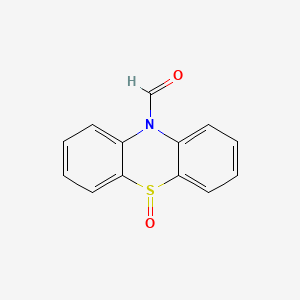
![N-[2-(4-methylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14351067.png)
